molecular formula C11H13NO4S B13950746 1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene CAS No. 61638-06-0

1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene

Cat. No.: B13950746
CAS No.: 61638-06-0
M. Wt: 255.29 g/mol
InChI Key: XZQQADBSHWBCJP-UHFFFAOYSA-N
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Description

2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE is an organic compound with the molecular formula C11H13NO4S. It is characterized by the presence of methoxy, methylthio, and nitro groups attached to a styrene backbone. This compound is typically found as a white crystalline or powdery solid and is known for its solubility in alcohol and ether solvents, while being slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE involves a multi-step process. One common method includes the following steps :

    Starting Materials: 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent.

    Reaction Conditions: The materials are added to a reaction kettle in a specific mass ratio (2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3).

    Reaction Time and Temperature: The mixture is reacted for 4-10 hours at a temperature of 70-80°C.

    Post-Reaction Processing: An aqueous solution is added to the reaction mixture, which is then washed to separate the aqueous and organic layers. The organic layer is cooled and crystallized to obtain the final product.

Industrial Production Methods

The industrial production of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE follows similar synthetic routes but is optimized for higher conversion rates and stable processes. This method is designed to be easily scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product of the reduction reaction is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo reduction reactions, leading to the formation of active amine derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-DIMETHOXY-4-METHYLTHIOPHENETHYLAMINE: Similar structure but with an amine group instead of a nitro group.

    2,5-DIMETHOXY-4-METHYLTHIOPHENYLACETONE: Similar structure but with a ketone group instead of a nitro group.

Uniqueness

2,5-DIMETHOXY-4-METHYLTHIO-BETA-NITROSTYRENE is unique due to its specific combination of methoxy, methylthio, and nitro groups attached to a styrene backbone. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

61638-06-0

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

1,4-dimethoxy-2-methylsulfanyl-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C11H13NO4S/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3

InChI Key

XZQQADBSHWBCJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SC

Origin of Product

United States

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